2-(3-benzoyl-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide
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Overview
Description
The compound 2-(3-benzoyl-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide is a synthetic molecule that appears to be designed for biological activity, potentially as an inhibitor or as a therapeutic agent. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their synthesis, molecular structure, and potential biological activities.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that include the formation of amide bonds and the introduction of various functional groups to the core structure. For instance, the synthesis of methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)alkanoates involves dicyclohexylcarbodiimide (DCC) and azide coupling methods to attach amino acid esters to carboxylic acid derivatives . Similarly, the synthesis of N-(substituted benzyl)-2-(3',5'-dimethyl-4'-hydroxyphenyl) acetamides includes reactions such as debenzylation to yield the final product . These methods could potentially be adapted for the synthesis of 2-(3-benzoyl-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide.
Molecular Structure Analysis
The molecular structure of related compounds is characterized by the presence of amide bonds and aromatic systems, which are common features in bioactive molecules. The crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides reveals a linearly extended conformation and the presence of classical N-H...O hydrogen bonds, as well as weak non-standard C-H...O hydrogen bonds . These structural features are important for the interaction of the compounds with biological targets.
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the presence of functional groups that can participate in various chemical reactions. For example, the iodine-mediated 6-endo cyclization of (Z)-3-acetylamino-3-(2-vinylphenyl)propenamides to form (Z)-2-(2-acetyl-2H-isoquinolin-1-ylidene)acetamides demonstrates the potential for intramolecular cyclization reactions to generate complex heterocyclic systems . This type of reactivity could be relevant for the modification or optimization of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are determined by their molecular structure. The presence of aromatic rings, amide bonds, and other functional groups can affect properties such as solubility, melting point, and stability. The antibacterial activity of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives indicates that these compounds can interact with biological systems, which is a critical aspect of their physical-chemical profile .
properties
IUPAC Name |
2-(3-benzoyl-4-oxoquinolin-1-yl)-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4/c1-31-19-13-11-18(12-14-19)26-23(28)16-27-15-21(24(29)17-7-3-2-4-8-17)25(30)20-9-5-6-10-22(20)27/h2-15H,16H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJHDCTVJRZJKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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